9H-Purin-6-amine, N,9-bis(trimethylsilyl)-
Description
Contextualizing Purine (B94841) Modification in Organic Synthesis
Purines are a class of nitrogen-containing heterocyclic aromatic compounds fundamental to all known life. researchgate.net Adenine (B156593) and guanine, the two major purines, are core components of nucleic acids (DNA and RNA), where they play a central role in storing and transmitting genetic information. researchgate.netwikipedia.org Beyond the genome, purine derivatives are integral to cellular energy transfer (e.g., adenosine (B11128) triphosphate or ATP), signaling (e.g., cyclic adenosine monophosphate), and as components of essential coenzymes. wikipedia.org
Given their profound biological importance, the synthesis and modification of purine analogues have become a cornerstone of medicinal chemistry and drug discovery. researchgate.net Synthetic purine derivatives have been developed as potent antiviral, anticancer, and kinase-inhibiting drugs. researchgate.netresearchgate.netnih.gov The modification of the purine core allows chemists to modulate the biological activity of these molecules, leading to the creation of novel therapeutic agents. researchgate.net However, the purine ring system contains multiple reactive sites, particularly the nitrogen atoms, which necessitates sophisticated synthetic strategies, including the use of protecting groups, to achieve selective modifications. researchgate.net
Strategic Importance of Silyl (B83357) Protecting Groups in Multistep Synthesis
In the intricate process of synthesizing complex organic molecules like nucleoside analogues, protecting groups are indispensable tools. springernature.com They function by temporarily and selectively masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. springernature.com Silyl groups are among the most widely used protecting groups in modern organic synthesis, particularly for hydroxyl and amine functionalities. cdnsciencepub.comumich.edu
Silyl ethers and silylamines are formed by reacting an alcohol or amine with a silyl halide (e.g., trimethylsilyl (B98337) chloride). These protected groups are generally stable under a variety of reaction conditions but can be readily removed when desired, often using a source of fluoride (B91410) ions or under acidic conditions. cdnsciencepub.com The versatility of silyl protecting groups stems from the ability to tune their steric bulk and electronic properties, allowing for selective protection and deprotection in molecules with multiple reactive sites. cdnsciencepub.com
The trimethylsilyl (TMS) group is one of the simplest and most common silyl protecting groups. Its application offers several distinct advantages:
Reactivity Masking : TMS groups effectively block the acidic protons of amines and hydroxyls, preventing unwanted side reactions with bases or nucleophiles. lookchem.com
Increased Solubility : Silylation often increases the solubility of polar compounds, such as nucleobases, in nonpolar organic solvents, which are frequently used in synthesis. springernature.com
Enhanced Volatility : The introduction of TMS groups can make non-volatile compounds amenable to analysis by techniques like gas chromatography and mass spectrometry.
Stereochemical Control : The steric bulk of the TMS group can influence the stereochemical outcome of subsequent reactions, directing reagents to a specific face of the molecule.
In the context of N,9-bis(trimethylsilyl)-9H-Purin-6-amine, the TMS groups at the N6 (exocyclic amine) and N9 (imidazole ring) positions render the adenine molecule soluble in organic solvents and activate it for subsequent reactions, most notably glycosylation. lookchem.com
Historical Development and Evolution of Silylated Purine Chemistry
The synthesis of nucleosides—the combination of a nucleobase with a sugar moiety—has been a long-standing challenge in organic chemistry. Early methods, such as the fusion method (heating a base with a protected sugar) or the metal salt method (using mercury or silver salts of the base), often required harsh conditions and gave low yields. wikipedia.org
A significant breakthrough occurred with the development of the silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation . wikipedia.orgdrugfuture.com Pioneered by Ulrich Niedballa and Helmut Vorbrüggen in the 1970s, this method involves the reaction of a silylated heterocyclic base (like N,9-bis(trimethylsilyl)adenine) with a protected sugar acetate (B1210297) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126), TMSOTf). wikipedia.orgdrugfuture.comnih.gov
This silyl method proved to be a milder and more general procedure for nucleoside synthesis. wikipedia.org The use of silylated bases, which are soluble in organic solvents, overcame many of the limitations of previous techniques. wikipedia.org The Vorbrüggen glycosylation typically proceeds with high stereoselectivity, yielding the desired β-nucleosides, which is crucial for creating biologically active compounds. drugfuture.com The development of this silylation-based approach revolutionized nucleoside chemistry, enabling the efficient synthesis of a vast array of natural and modified nucleosides for biological and therapeutic investigation. cdnsciencepub.comresearchgate.net
Data Tables
Table 1: Chemical Properties of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-
| Property | Value |
| IUPAC Name | N,9-Bis(trimethylsilyl)-9H-purin-6-amine |
| Synonyms | N,9-Bis(trimethylsilyl)adenine |
| CAS Number | 17995-04-9 |
| Molecular Formula | C₁₁H₂₁N₅Si₂ |
| Molecular Weight | 279.49 g/mol |
Table 2: Key Developments in Nucleoside Synthesis
| Method | Description | Key Features | Era of Development |
| Fusion Method | Direct heating of a nucleobase with a protected sugar. | High temperatures (e.g., 155 °C), often low yields. wikipedia.org | Early 20th Century |
| Metal Salt Method | Reaction of a metal salt (e.g., mercury, silver) of the nucleobase with a sugar halide. | Avoids high temperatures but uses toxic heavy metals; solubility issues. wikipedia.org | Mid-20th Century |
| Silyl-Hilbert-Johnson (Vorbrüggen) Reaction | Coupling of a silylated nucleobase with a protected sugar acetate using a Lewis acid catalyst. | Mild conditions, improved solubility, high stereoselectivity for β-anomers. wikipedia.orgdrugfuture.com | 1970s |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,9-bis(trimethylsilyl)purin-6-amine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5Si2/c1-17(2,3)15-10-9-11(13-7-12-10)16(8-14-9)18(4,5)6/h7-8H,1-6H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSPDDXHGZYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5Si2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066293 | |
| Record name | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- | |
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Molecular Weight |
279.49 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
17995-04-9 | |
| Record name | N,9-Bis(trimethylsilyl)-9H-purin-6-amine | |
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| Record name | N,9-Bis(trimethylsilyl)-9H-purin-6-amine | |
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| Record name | N,9-BIS(TRIMETHYLSILYL)-9H-PURIN-6-AMINE | |
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Mechanistic Investigations into the Reactivity of N,9 Bis Trimethylsilyl 9h Purin 6 Amine
Elucidation of Purine (B94841) Silylation Reaction Pathways
The preparation of N,9-bis(trimethylsilyl)-9H-Purin-6-amine, a persilylated adenine (B156593) derivative, is a critical preliminary step in many nucleoside synthesis protocols, most notably the Vorbrüggen glycosylation. This process enhances the nucleophilicity and solubility of the adenine base in the nonpolar organic solvents typically used for these reactions. The silylation is generally accomplished using a silylating agent such as hexamethyldisilazane (B44280) (HMDS), often in the presence of a catalytic amount of a strong acid or a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
The reaction proceeds through a stepwise mechanism. Initially, the more acidic proton on the N9 position of the purine ring is substituted by a trimethylsilyl (TMS) group. This is followed by the silylation of the amino group at the C6 position, yielding the N,9-bis(trimethylsilyl)-9H-Purin-6-amine. The enhanced reactivity of the silylated purine is attributed to the electronic effects of the TMS groups, which increase the electron density of the purine ring system, making it a more potent nucleophile.
A postulated catalytic cycle for the TMSOTf-catalyzed silylation of alcohols with HMDS, which can be extended to the silylation of purines, involves the activation of HMDS by TMSOTf. researchgate.net This activation polarizes the Si-N bond of HMDS, making the silicon atom more electrophilic and susceptible to attack by the nucleophilic nitrogen of the purine. researchgate.net The reaction releases ammonia (B1221849) gas as a byproduct and regenerates the TMSOTf catalyst, allowing it to participate in subsequent silylation cycles. researchgate.net
Regioselectivity and Stereochemical Control in Silylated Purine Transformations
The strategic placement of substituents on the purine ring is a central challenge in nucleoside synthesis. The use of silylated intermediates like N,9-bis(trimethylsilyl)-9H-Purin-6-amine provides a powerful tool for directing the regiochemical outcome of subsequent reactions.
A significant challenge in the synthesis of purine nucleosides is achieving regioselective glycosylation at the N9 position, as reactions can often yield a mixture of N9 and N7 isomers. acs.org The Vorbrüggen glycosylation, which employs silylated nucleobases, is a widely used method to favor the formation of the thermodynamically more stable N9 isomer. rsc.org The reaction involves the coupling of a silylated purine with a protected sugar derivative, typically a 1-O-acetyl or 1-halo sugar, in the presence of a Lewis acid catalyst.
The preference for N9-glycosylation is often explained by thermodynamic control. While the initial kinetic product may in some cases be the N7-isomer, under the reaction conditions, which often involve heating, an equilibrium is established that favors the formation of the more stable N9-glycosylated product. rsc.org Furthermore, steric hindrance at the N7 position, potentially created by substituents on the purine C6 position, can also direct the incoming glycosyl donor to the N9 position. rsc.org For instance, acylation of the N6-amino group can encumber glycosylation at the N7 position, thus enhancing N9 regioselectivity. rsc.org The choice of the sugar donor and the reaction conditions, including the solvent and temperature, also play a crucial role in determining the ratio of N9 to N7 isomers.
The stereoselectivity of the glycosylation, particularly the formation of the desired β-anomer, is another critical aspect. In many cases, the reaction proceeds through a cyclic intermediate, which can block one face of the sugar molecule, leading to the preferential formation of one anomer. nih.gov For example, the reaction of cyclic carbohydrate phosphates with purine nucleobases has been shown to be stereoselective, yielding only the β-anomer of the resulting nucleotides. nih.gov
While glycosylation of silylated purines often favors the N9 position, alkylation reactions can be less selective, leading to the formation of a mixture of isomers, including N7, N1, and N3 substituted products. acs.orgnih.gov The distribution of these isomers is highly dependent on the nature of the alkylating agent, the reaction conditions, and the specific purine derivative being used.
Direct alkylation of purines under basic conditions frequently results in a mixture of N7 and N9 derivatives, with the N9 regioisomer typically predominating as it is the thermodynamically more stable product. nih.govacs.org However, the N7 isomer can be formed as a significant side product. nih.gov The formation of the less common N1 and N3 isomers can also be observed, particularly with smaller, more reactive alkylating agents. acs.org The relative nucleophilicity of the different nitrogen atoms in the purine ring plays a key role in determining the initial site of alkylation. The use of specific catalysts and reaction conditions can be employed to favor the formation of one isomer over the others. For instance, a method for the direct N7 regioselective tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.govacs.org
The interconversion of purine regioisomers, particularly the isomerization of N7-substituted products to the more stable N9-isomers, is a phenomenon observed under certain reaction conditions. This isomerization is often acid-catalyzed and proceeds through a proposed mechanism involving the cleavage of the glycosidic or alkyl bond at the N7 position, followed by reattachment at the N9 position.
For example, in the synthesis of nucleosides, prolonged heating in the presence of a Lewis acid can promote the conversion of the kinetically favored N7-ribosylated purine to the thermodynamically favored N9-regioisomer. rsc.org This process is believed to occur via an equilibrium between the N7 and N9 isomers, with the equilibrium shifting towards the more stable N9 product over time. Studies have shown that heating the N7-isomer of a tert-butylated 6-chloropurine (B14466) can lead to its conversion to the N9-isomer, along with the starting purine material, highlighting the reversibility of the alkylation process under certain conditions. acs.org
Catalytic Role of Lewis Acids (e.g., SnCl₄, TMSOTf) in Activating Silylated Purines
Lewis acids are indispensable catalysts in the reactions of silylated purines, playing a crucial role in activating both the silylated purine and the electrophile (e.g., a protected sugar or an alkyl halide). wikipedia.org Common Lewis acids employed in these reactions include tin(IV) chloride (SnCl₄) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). acs.orglookchem.com
The primary function of the Lewis acid is to coordinate with the silylated purine, typically at one of the nitrogen atoms or the exocyclic silylated amino group. This coordination increases the reactivity of the purine as a nucleophile. In the context of glycosylation, the Lewis acid also activates the sugar donor by facilitating the departure of the leaving group at the anomeric center, leading to the formation of a reactive oxocarbenium ion intermediate. acs.org
TMSOTf is a particularly effective Lewis acid catalyst due to its dual functionality. It can act as a Lewis acid to activate substrates and also as a thermodynamic silylating agent. acs.org In some reactions, TMSOTf is believed to catalyze the isomerization of silylating agents to their more reactive N-silylated tautomers, a reactivity pattern that may not be efficiently mediated by more traditional metal-based Lewis acids. acs.org The combination of a silyl (B83357) triflate with a hydrogen-bond donor can create a highly reactive Lewis acid complex capable of activating substrates at low temperatures. nih.gov
The choice of Lewis acid can significantly influence the outcome of the reaction, including the yield and the ratio of regioisomers. For example, in the tert-alkylation of silylated 6-chloropurine, SnCl₄ was found to be an effective catalyst for promoting N7-regioselectivity. nih.govacs.org In contrast, TMSOTf under heating conditions was observed to favor the formation of the thermodynamically more stable N9-isomer. acs.org
Below is a table summarizing the role of common Lewis acids in activating silylated purines:
| Lewis Acid | Primary Role | Key Observations |
| SnCl₄ | Activates both the silylated purine and the electrophile. | Can be used to promote N7-regioselective alkylation under specific conditions. nih.govacs.org |
| TMSOTf | Acts as a Lewis acid and a thermodynamic silylating agent. acs.org | Highly effective in Vorbrüggen glycosylations, often favoring the N9-isomer. rsc.org Can catalyze the isomerization of silylating agents. acs.org |
Applications in Complex Organic Synthesis and Medicinal Chemistry
Pivotal Role in Nucleoside and Nucleotide Synthesis
The primary application of N,9-bis(trimethylsilyl)adenine lies in its function as a nucleophilic component in glycosylation reactions to form the critical C-N glycosidic bond of nucleosides. wikipedia.org This silylated heterocycle readily couples with electrophilic sugar derivatives, a process that has become the most general and widely employed method for nucleoside synthesis. researchgate.netnih.gov The trimethylsilyl (B98337) groups activate the purine (B94841) ring for substitution and serve as leaving groups upon reaction, facilitating a clean and efficient coupling process.
The Silyl-Hilbert-Johnson reaction, often referred to as the Vorbrüggen reaction, is the preeminent method for the synthesis of nucleosides. wikipedia.org It involves the condensation of a silylated heterocyclic base, such as 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, with a protected sugar species that is electrophilic at the anomeric carbon, typically a sugar acetate (B1210297) or halide. researchgate.netwikipedia.org The reaction is catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) being a common choice. researchgate.netresearchgate.net
The reaction mechanism generally proceeds through the formation of an oxocarbenium ion intermediate from the acylated sugar, which is then attacked by the nucleophilic silylated base. researchgate.net For purines like adenine (B156593), glycosylation can kinetically occur at different nitrogen atoms (N3, N7, or N9). researchgate.net However, the N9-glycosylated product is the thermodynamically most stable isomer, corresponding to the structure of naturally occurring nucleosides. rsc.org The reaction conditions can be tuned to ensure the selective formation of this desired N9 regioisomer. rsc.orgresearchgate.net
The efficiency and regioselectivity of the Vorbrüggen reaction are highly dependent on the reaction conditions and the nature of the protecting groups on both the purine base and the sugar moiety. rsc.org A key optimization strategy involves the use of an acyl protecting group, such as a benzoyl group, on the exocyclic N6-amino group of adenine. rsc.org This N6-acylation sterically hinders the nearby N7 position, thereby directing the glycosylation to the desired N9 position and enhancing regioselectivity. rsc.org
Furthermore, the choice of Lewis acid catalyst and solvent plays a critical role. Strong Lewis acids like TMSOTf are effective in promoting the reaction. researchgate.net The silylation of the nucleobase is crucial as it converts the polar, often poorly soluble, adenine into a lipophilic derivative, allowing the reaction to be carried out in a homogeneous solution in solvents like acetonitrile (B52724) or dichloroethane. rsc.orgresearchgate.net
| Reactant 1 (Base) | Reactant 2 (Sugar) | Catalyst | Key Outcome | Reference |
|---|---|---|---|---|
| N6-Benzoyl-N,9-bis(trimethylsilyl)adenine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | High yield of N9 regioisomer | rsc.org |
| N,9-bis(trimethylsilyl)adenine (unprotected N6) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Formation of N7-isomer (kinetic product), isomerizes to N9 | researchgate.net |
| Silylated Thymine | Peracetylated d-ribofuranosyl chloride | None (catalyst-free) | Moderate yield of β-nucleoside | nih.gov |
In the synthesis of biologically relevant nucleosides, controlling the stereochemistry at the anomeric carbon (C-1') is paramount. The desired β-anomer is typically obtained with high selectivity when using sugar derivatives with an acyl protecting group at the C-2' position. wikipedia.org This stereocontrol is attributed to neighboring group participation, where the C-2' acyl group forms a transient cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the ribose ring, forcing the incoming silylated purine base to attack from the opposite (β) face, thus leading to the exclusive formation of the β-nucleoside. wikipedia.org This principle is a cornerstone of stereoselective nucleoside synthesis. The anomeric effect, a stereoelectronic phenomenon that describes the preference for axial orientation of electronegative substituents at the anomeric carbon, also influences the stereochemical outcome. scripps.edunih.gov
The Vorbrüggen glycosylation using 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- is a versatile method for the synthesis of both canonical and non-canonical nucleosides. Canonical nucleosides, such as adenosine (B11128), are the fundamental building blocks of RNA and DNA. nih.gov Non-canonical nucleosides are analogues with modifications to the sugar or base moiety and are of great interest in medicinal chemistry for their potential as therapeutic agents. nih.govnih.gov
The robustness of the silyl (B83357) method allows for the incorporation of a wide variety of modified sugars and bases, enabling the creation of extensive libraries of nucleoside analogues for biological screening. researchgate.netontosight.ai Research into prebiotic chemistry suggests that fluctuating environmental conditions, such as wet-dry cycles, could have facilitated the synthesis of both canonical and a diverse array of non-canonical purine nucleosides on the early Earth. nih.govd-nb.inforesearchgate.net
The utility of silylated adenine extends to the synthesis of highly modified and complex nucleoside analogues. These include acyclic nucleosides, where the furanose ring is replaced by an open-chain structure, and branched nucleosides, which feature substituents at various positions of the sugar ring.
A notable example is the synthesis of C-2'-branched arabinonucleosides, which have shown significant potential as anticancer and antiviral agents. nih.gov The synthesis of these complex molecules is a multi-step process that can involve the modification of a pre-formed nucleoside. For instance, an adenosine derivative can be protected, oxidized at the 2'-position to a ketone, and then subjected to olefination to introduce an exomethylene group. nih.gov Subsequent reactions, such as thiol-ene coupling, can then be used to introduce a variety of branched substituents at the C-2' position with high stereoselectivity, yielding the desired D-arabino configured products. nih.gov
The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
Contribution to Oligonucleotide and RNA Synthesis
Beyond the synthesis of single nucleoside units, the principles of silyl protection are fundamental to the automated solid-phase synthesis of oligonucleotides and RNA. nih.govnih.govspringernature.com In this methodology, nucleoside phosphoramidites are sequentially coupled to a growing nucleic acid chain on a solid support. Silyl ethers, particularly bulky ones like tert-butyldimethylsilyl (TBDMS), are commonly used to protect the 2'-hydroxyl group of ribonucleosides during RNA synthesis. nih.gov This protection is crucial to prevent side reactions and isomerization of the phosphodiester linkage during the chain assembly process. springernature.com
More advanced strategies, such as the 5'-silyl-2'-orthoester approach, have been developed to improve the efficiency and yield of RNA synthesis. nih.govdocumentsdelivered.com This method uses a 5'-O-silyl ether in combination with an acid-labile orthoester protecting group on the 2'-hydroxyls, leading to faster coupling rates and higher quality RNA products. documentsdelivered.com The use of silyl protecting groups is thus integral to the chemical synthesis of RNA oligonucleotides, which are vital tools for research in molecular biology, diagnostics, and therapeutics. nih.govnih.gov
Enabling Strategies in Solid-Phase Organic Synthesis (SPOS)
Solid-phase organic synthesis (SPOS) has revolutionized the synthesis of biopolymers like oligonucleotides and peptides by simplifying purification and enabling automation. atdbio.combiotage.com 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- and related silylated nucleobases are key components in the solid-phase synthesis of oligonucleotides.
In the solid-phase synthesis of oligonucleotides, monomer units (phosphoramidites) are sequentially added to a growing chain attached to a solid support. sigmaaldrich.com The exocyclic amine of adenine must be protected to prevent unwanted side reactions during the coupling steps. Silylation of adenine to form N,9-bis(trimethylsilyl)adenine serves to protect the N6-amino group, in addition to activating the N9 position for glycosylation. lookchem.comresearchgate.net This protection is temporary and the silyl groups are typically removed during the workup or subsequent steps of the synthesis. The use of the protected base ensures the chemoselectivity of the coupling reaction, which is fundamental to the success of solid-phase synthesis. springernature.com
A successful solid-phase synthesis relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others. nih.gov Silyl protecting groups on the nucleobase are compatible with the acid-labile 5'-dimethoxytrityl (DMT) group and the base-labile protecting groups on the phosphate (B84403) backbone and other nucleobases. sci-hub.se For instance, the dimethylacetamidine (Dma) protecting group can be used on adenine in an orthogonal strategy where other "ultra mild" protecting groups are removed with potassium carbonate in methanol, leaving the Dma group intact to guide hybridization for ligation reactions. nih.gov This highlights the flexibility of using different protecting groups in combination to achieve complex synthetic goals. The development of such orthogonal systems is critical for the synthesis of modified or complex oligonucleotides. nih.gov
Precursor for Highly Reactive Silyl Amide Bases
Beyond its role in nucleoside chemistry, the broader class of silylated amines, conceptually related to 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, are precursors to some of the most widely used non-nucleophilic bases in organic synthesis. The deprotonation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS) yields highly reactive silyl amide bases.
These sterically hindered strong bases are favored for their ability to deprotonate a wide range of carbon and nitrogen acids without acting as nucleophiles. commonorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com
Lithium Bis(trimethylsilyl)amide (LiHMDS) : Typically prepared by the reaction of n-butyllithium with hexamethyldisilazane (B44280). prepchem.comwikipedia.orgscispace.com
Sodium Bis(trimethylsilyl)amide (NaHMDS) : Can be formed from the reaction of sodium amide with hexamethyldisilazane. prepchem.comorgsyn.org
Potassium Bis(trimethylsilyl)amide (KHMDS) : Often prepared from potassium hydride or potassium amide with hexamethyldisilazane. tandfonline.comchemicalbook.comtandfonline.com
| Silyl Amide Base | Common Precursors | Key Characteristic |
| Lithium Bis(trimethylsilyl)amide (LiHMDS) | n-Butyllithium, Hexamethyldisilazane | Strong, non-nucleophilic base |
| Sodium Bis(trimethylsilyl)amide (NaHMDS) | Sodium amide, Hexamethyldisilazane | Strong, non-nucleophilic base |
| Potassium Bis(trimethylsilyl)amide (KHMDS) | Potassium hydride, Hexamethyldisilazane | Strong, non-nucleophilic base |
Expedited Functionalization of Purine Cores for Medicinal Chemistry Research
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. academie-sciences.fr The ability to rapidly and efficiently functionalize the purine core is of paramount importance for the development of new therapeutic agents. rsc.orgrsc.org Silylation of the purine ring, as in 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, can facilitate various functionalization reactions. researchgate.net For instance, silylated purines can be used in transition metal-catalyzed cross-coupling reactions to introduce substituents at specific positions of the purine ring, thereby enabling the synthesis of diverse libraries of purine derivatives for biological screening. researchgate.netnih.gov This approach allows for the late-stage functionalization of complex nucleosides, which is a powerful strategy in medicinal chemistry for exploring structure-activity relationships. researchgate.net The modification of purine nucleosides is a key strategy in the development of antiviral and anticancer drugs. researchgate.netontosight.ai
Computational and Theoretical Studies of N,9 Bis Trimethylsilyl 9h Purin 6 Amine Systems
Quantum Mechanical (QM) Approaches
Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. For silylated purines, these approaches elucidate the distribution of electrons and the energies associated with different molecular states, which dictate the compound's stability and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary tool for quantum mechanical investigations in molecular chemistry due to its balance of accuracy and computational efficiency. q-chem.com It is used to study the electronic ground state structures based on the electron density rather than the more complex many-electron wave function. q-chem.com For systems like N,9-bis(trimethylsilyl)-9H-Purin-6-amine, DFT calculations can determine electronic structures, heats of formation, and other energetic properties. nih.gov
DFT methods, such as those employing the B3LYP functional, are used to optimize molecular geometries and calculate key energetic data. nih.gov These calculations provide a detailed picture of the electron distribution within the molecule, highlighting the effects of the electron-donating trimethylsilyl (B98337) groups on the purine (B94841) ring. This information is critical for understanding the molecule's reactivity and interaction with other chemical species. The energies calculated through DFT help to predict the stability of different isomers and conformers of the molecule.
Table 1: Key Applications of DFT in Studying Silylated Purines
| Studied Property | Significance | Computational Approach |
|---|---|---|
| Electronic Structure | Describes the distribution and energy of electrons, influencing reactivity. | Analysis of molecular orbitals and electron density plots. youtube.com |
| Energetics | Determines the relative stability of different molecular forms (isomers, tautomers). | Calculation of total electronic energy, heats of formation. nih.gov |
| Geometric Optimization | Finds the most stable 3D arrangement of atoms in the molecule. | Energy minimization calculations to locate minima on the potential energy surface. nih.gov |
Conformational Landscape and Tautomerism in Silylated Purines
Purine and its derivatives, including adenine (B156593), can exist in different tautomeric forms, most commonly the N(7)H and N(9)H forms. nih.govnih.gov Theoretical calculations have shown that for the parent compound adenine, the N(9)H tautomer is the most stable form. nih.gov The introduction of trimethylsilyl (TMS) groups at the N9 and N6 positions, as in N,9-bis(trimethylsilyl)-9H-Purin-6-amine, locks the tautomeric form to the N9 position for one of the silyl (B83357) groups.
Molecular Modeling and Dynamics Simulations
Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations provide insights into the reaction processes involving N,9-bis(trimethylsilyl)-9H-Purin-6-amine. These methods allow for the exploration of reaction pathways and the prediction of outcomes in complex chemical transformations.
Reaction Pathway Analysis and Transition State Elucidation
Silylated purines are key intermediates in the synthesis of nucleosides, where a sugar moiety is attached to the purine base. researchgate.net The silyl method often involves the reaction of a silylated base with a protected sugar derivative in the presence of a Lewis acid catalyst. researchgate.net Computational modeling is used to analyze the mechanism of these reactions, for example, in the ribosylation of adenine. researchgate.net
These studies can map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate and mechanism. For instance, in the reaction of silylated adenine derivatives, computational studies can elucidate the transition state structures for the formation of different regioisomers (e.g., N7 vs. N9 products), explaining why one product is formed preferentially over another. beilstein-journals.org
Prediction of Regioselectivity in Silylation-Mediated Reactions
A significant challenge in the chemical modification of purines is controlling the regioselectivity—that is, controlling which atom in the purine ring reacts. The adenine anion, for example, is an ambident nucleophile with competing reaction centers, primarily at the N7 and N9 positions. beilstein-journals.org Silylation is a common strategy to direct subsequent reactions, such as alkylation or acylation, to a specific position.
Computational studies have shown that steric hindrance plays a major role in determining the regioselectivity of reactions involving silylated purines. beilstein-journals.org The bulky trimethylsilyl group at the N9 position in N,9-bis(trimethylsilyl)-9H-Purin-6-amine can sterically hinder the approach of an electrophile to the nearby N7 position. beilstein-journals.org This steric shielding makes the N7 atom less accessible, thereby favoring reaction at other positions. DFT calculations of transition state energies for reactions at different sites can quantify this effect, showing that the activation energy for reaction at the sterically hindered site is significantly higher. beilstein-journals.orgresearchgate.net This predictive capability is invaluable for designing synthetic routes that yield the desired product with high selectivity. nih.gov
Table 2: Factors Influencing Regioselectivity in Purine Reactions
| Factor | Description | Computational Insight |
|---|---|---|
| Steric Hindrance | Bulky substituents block access to nearby reactive sites. | Transition state modeling shows increased energy for attack at sterically shielded positions. beilstein-journals.org |
| Electronic Effects | The electron-donating or -withdrawing nature of substituents alters the nucleophilicity of ring atoms. | Calculation of Fukui functions and molecular orbital coefficients can indicate the most nucleophilic centers. beilstein-journals.org |
| Thermodynamic Control | The reaction favors the most stable product isomer. | DFT calculations of the relative energies of the final products. nih.gov |
| Kinetic Control | The reaction favors the product formed via the lowest energy transition state. | Calculation and comparison of activation energies for different reaction pathways. beilstein-journals.orgnih.gov |
Intermolecular Interactions and Hydrogen Bonding Analysis
The solid-state structure and solution behavior of N,9-bis(trimethylsilyl)-9H-Purin-6-amine are governed by intermolecular forces. While the bulky and nonpolar trimethylsilyl groups contribute to van der Waals interactions, the remaining N-H proton on the exocyclic amino group allows for the formation of hydrogen bonds.
Computational analysis can be used to study these interactions in detail. For related silylated aminopyrimidines, studies have shown that intermolecular hydrogen bonds, specifically N–H···N bridges, are a consistent feature in their solid-state structures. mdpi.com These hydrogen bonds form between the amino group of one molecule and a nitrogen atom in the aromatic ring of a neighboring molecule. mdpi.com Similar interactions are expected for N,9-bis(trimethylsilyl)-9H-Purin-6-amine, where the N-H of the silylated amino group can act as a hydrogen bond donor, and the N1 or N3 atoms of the purine ring can act as acceptors. These interactions can lead to the formation of dimers or more extended networks in the solid state. researchgate.net Understanding these non-covalent interactions is important for predicting crystal packing, solubility, and other macroscopic properties of the compound.
In Silico Screening and Reactivity Prediction for Synthetic Design
The strategic application of computational and theoretical chemistry offers a powerful paradigm for accelerating the design and optimization of synthetic routes involving N,9-bis(trimethylsilyl)-9H-purin-6-amine. By leveraging in silico screening and reactivity prediction, chemists can navigate the complex landscape of potential reactions, reagents, and conditions with greater efficiency and foresight, minimizing empirical experimentation and resource expenditure. These computational approaches are particularly valuable for silylated intermediates like N,9-bis(trimethylsilyl)-9H-purin-6-amine, where the trimethylsilyl groups significantly modulate the electronic properties and steric environment of the purine core, thereby influencing its reactivity in subsequent synthetic transformations.
In silico screening for synthetic design typically involves the virtual evaluation of large libraries of reactants or catalysts against the target molecule. For N,9-bis(trimethylsilyl)-9H-purin-6-amine, this could entail screening for optimal electrophiles for substitution reactions or for catalysts that can achieve regioselective transformations. These screening protocols often rely on a combination of molecular docking, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms to rapidly assess the feasibility and potential outcomes of a vast number of hypothetical reactions. While specific QSAR models for silylated purines are not extensively documented, models developed for broader classes of heterocyclic compounds can be adapted and refined. nih.govnih.gov
Reactivity prediction, on the other hand, delves into the electronic structure and potential energy surfaces of the reacting species to provide a more detailed and mechanistic understanding of chemical transformations. Methods such as Density Functional Theory (DFT) are instrumental in this regard. researchgate.netnih.govresearchgate.net For N,9-bis(trimethylsilyl)-9H-purin-6-amine, DFT calculations can be employed to determine key reactivity descriptors. These descriptors help in identifying the most probable sites for electrophilic or nucleophilic attack, predicting the regioselectivity of reactions, and estimating the activation energies of different reaction pathways.
Key reactivity descriptors that can be computationally derived for N,9-bis(trimethylsilyl)-9H-purin-6-amine include:
Frontier Molecular Orbital (FMO) analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates the most likely sites for electrophilic attack, while the LUMO points to the probable sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, distinguishing their propensity for electrophilic, nucleophilic, or radical attack.
The following interactive data table illustrates a hypothetical set of reactivity descriptors for N,9-bis(trimethylsilyl)-9H-purin-6-amine, as would be generated from DFT calculations. Such data is invaluable for guiding synthetic design. For instance, a high HOMO density on a particular nitrogen atom would suggest it as a prime target for alkylation or acylation.
| Atomic Site | HOMO Contribution (%) | LUMO Contribution (%) | MEP Value (a.u.) | Fukui Function (f-) for Electrophilic Attack |
|---|---|---|---|---|
| N1 | 8.5 | 12.1 | -0.045 | 0.12 |
| N3 | 10.2 | 9.8 | -0.052 | 0.18 |
| N7 | 15.6 | 7.5 | -0.068 | 0.25 |
| C2 | 2.1 | 14.3 | +0.021 | 0.05 |
| C4 | 3.5 | 11.9 | +0.015 | 0.07 |
| C5 | 5.8 | 6.2 | -0.010 | 0.09 |
| C6 | 4.2 | 13.5 | +0.028 | 0.06 |
| C8 | 12.3 | 8.1 | -0.033 | 0.15 |
By integrating these computational predictions, a more informed and strategic approach to the synthesis of purine derivatives from N,9-bis(trimethylsilyl)-9H-purin-6-amine can be realized. For example, the data in the table would predict that the N7 position is the most nucleophilic and therefore the most likely site of initial reaction with an electrophile, a common consideration in purine chemistry. rsc.org This predictive power allows for the in silico design of reaction sequences that favor the formation of the desired regioisomer, potentially obviating the need for laborious separation of isomeric products.
Furthermore, computational models can be used to screen for optimal reaction conditions, such as solvent, temperature, and the nature of the trimethylsilyl protecting group itself, to fine-tune the reactivity and selectivity of synthetic transformations. This holistic computational approach, combining high-throughput virtual screening with detailed mechanistic insights from reactivity predictions, represents the cutting edge of modern synthetic design.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural information, complex molecules and adducts involving silylated purines necessitate the use of multi-dimensional NMR techniques for complete assignment. researchgate.netrsc.org These methods resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.
2D NMR Techniques : Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful for establishing connectivity within the molecule. nih.gov
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbons bearing protons. For 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, this would definitively link the purine (B94841) ring protons (H-2 and H-8) to their respective carbons (C-2 and C-8).
HMBC reveals longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly valuable for identifying quaternary carbons and confirming the position of substituents. For instance, correlations between the protons of the trimethylsilyl (B98337) groups and the purine ring carbons (C-6 and the nitrogen at position 9) would confirm the sites of silylation.
Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and conformation. researchgate.net In the context of complex adducts, NOESY can reveal the spatial proximity between the silylated adenine (B156593) moiety and other parts of a larger molecule.
The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is critical for confirming the structure of the target compound and any related adducts.
Table 1: Representative 2D NMR Correlations for Structural Elucidation of Silylated Purines
| Experiment | Correlated Nuclei | Information Provided | Example Application for 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- |
| HSQC | ¹H-¹³C (¹J) | Direct one-bond C-H connectivity | Assignment of C-2/H-2 and C-8/H-8 signals. |
| HMBC | ¹H-¹³C (²⁻³J) | Long-range C-H connectivity | Confirming silylation sites via correlation of TMS protons to C-6 and atoms near N-9. |
| COSY | ¹H-¹H (²⁻⁴J) | Through-bond proton-proton coupling | Establishing relationships between coupled protons within a larger molecular adduct. |
| NOESY | ¹H-¹H (Through-space) | Spatial proximity of protons | Determining conformation and stereochemistry in complex derivatives. |
Silylation of adenine can potentially occur at different positions, leading to various regioisomers. NMR chemical shifts are highly sensitive to the electronic environment of the nuclei and are therefore a powerful tool for differentiating between these isomers. nih.gov
The position of the trimethylsilyl group significantly influences the chemical shifts of the purine ring's carbon and nitrogen atoms. nih.gov For instance, the substitution of a TMS group at the N-9 position versus the N-7 or N-3 positions results in distinct and predictable changes in the ¹³C and ¹⁵N chemical shift tensors. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical chemical shifts for different possible isomers. icm.edu.plnih.gov By comparing the experimental NMR data with these calculated values, the correct regioisomer can be confidently identified.
For 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, the presence of TMS groups on both the exocyclic amine (N⁶) and the imidazole (B134444) ring nitrogen (N-9) would produce a unique chemical shift signature for the purine carbons (C-2, C-4, C-5, C-6, C-8) compared to other possible disilylated isomers. researchgate.net For example, the chemical shift of C-6 would be particularly sensitive to silylation at the adjacent N⁶ position, while C-4, C-5, and C-8 would be most affected by the N-9 silylation.
Mass Spectrometry (MS) for Molecular Weight and Purity Profiling
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-, confirm its elemental composition, and assess the purity of a sample. researchgate.net
The analysis of nucleobases often requires derivatization to increase their volatility and thermal stability, particularly for Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comyoutube.com Silylation is a common derivatization strategy that replaces active hydrogens on amine and hydroxyl groups with nonpolar trimethylsilyl groups, making the molecule suitable for GC analysis. sigmaaldrich.comusra.edu
GC-MS : This technique is ideal for the analysis of volatile and thermally stable compounds. usra.edu GC-MS can be used to monitor the progress of the silylation reaction of adenine, separating the starting material, monosilylated intermediates, and the desired bis-silylated product. The mass spectrum of each component provides definitive identification. The electron ionization (EI) mass spectrum of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions, such as the loss of a methyl group ([M-15]⁺) or a trimethylsilyl group.
HPLC-MS : High-Performance Liquid Chromatography-Mass Spectrometry is well-suited for the analysis of polar and thermally labile compounds, and can also be used to analyze silylated nucleobases. nih.govsielc.com This method allows for the separation of the compound from non-volatile impurities and provides accurate mass information, typically using soft ionization techniques like electrospray ionization (ESI). nih.gov HPLC-MS is valuable for purity profiling and for the characterization of reaction mixtures without the need for high temperatures. sielc.com
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for the analysis of large, non-volatile biomolecules and synthetic polymers. nih.gov While 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- itself is a small molecule, it is a key building block for the synthesis of larger molecules like modified oligonucleotides.
MALDI-MS can be used to characterize these high molecular weight species. nih.gov A challenge in MALDI-MS is the potential formation of adducts with cations (like Na⁺ or K⁺) or with the matrix material itself, which can complicate the spectrum. nih.govresearchgate.netcore.ac.uk However, these adducts can also be diagnostic. The high mass range of MALDI-TOF (Time-of-Flight) analyzers makes this technique suitable for confirming the successful incorporation of the silylated adenine moiety into larger molecular structures. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its structure and bonding. mdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
The key spectral changes upon silylation of adenine to form 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- would be:
Disappearance of N-H Bands : The characteristic N-H stretching vibrations of the primary amine (-NH₂) and the imidazole N-H group in adenine, typically found in the 3100-3300 cm⁻¹ region of the IR and Raman spectra, would be absent in the fully silylated derivative. researchgate.net
Appearance of Si-C and Si-N Bands : New, strong bands corresponding to the trimethylsilyl groups would appear. These include Si-C stretching and bending vibrations (e.g., symmetric and asymmetric CH₃ deformations and rocking modes) typically observed in the 1250 cm⁻¹ and 840 cm⁻¹ regions. Vibrations associated with the newly formed Si-N bonds would also be present.
Shifts in Purine Ring Vibrations : The vibrational modes of the purine ring itself, such as the characteristic ring breathing mode observed around 730 cm⁻¹ in the Raman spectrum of adenine, would likely experience shifts in frequency and changes in intensity due to the electronic and mass effects of the attached trimethylsilyl groups. nih.govmdpi.com
Table 2: Expected Key Vibrational Bands for Adenine vs. its N,9-bis(trimethylsilyl) Derivative
| Functional Group/Vibration | Adenine (Approx. Wavenumber, cm⁻¹) | 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- (Expected Wavenumber, cm⁻¹) | Technique |
| N-H Stretching (Amine & Imidazole) | 3300-3100 researchgate.net | Absent | IR, Raman |
| NH₂ Scissoring | ~1670 researchgate.net | Absent | IR, Raman |
| Purine Ring Breathing | ~730 nih.govmdpi.com | Shifted from 730 | Raman |
| Si-CH₃ Symmetric Deformation | N/A | ~1250 | IR |
| Si-C Stretching / CH₃ Rocking | N/A | ~840 | IR |
By comparing the vibrational spectra of the starting material (adenine) and the final product, these techniques can effectively confirm the successful silylation of the N-H groups and provide a characteristic spectroscopic fingerprint for 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-. researchgate.netspectroscopyonline.com
X-ray Crystallography for Definitive Solid-State Structure Determination
For instance, crystallographic studies on various N-substituted 9H-purin-6-amines, such as N-Benzyl-9-isopropyl-9H-purin-6-amine, provide detailed insights into the geometry of the purine ring system and the spatial arrangement of its substituents. researchgate.net In one study, the asymmetric unit of a related compound was found to contain two molecules, with the dihedral angles between the purine and benzene (B151609) rings being 89.21 (3)° and 82.14 (4)°. researchgate.net The molecules were linked into dimers by N—H···N hydrogen bonds, and the crystal structure was further stabilized by C—H···π contacts and π–π interactions. researchgate.net
Such analyses would be crucial for 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- to confirm the attachment points of the trimethylsilyl groups at the N9 position of the purine ring and the N6 position of the amino group. It would also precisely define the bond lengths and angles involving the silicon atoms, which is essential for understanding the electronic and steric effects of silylation.
Table 1: Representative Crystallographic Data for a Related Purine Derivative (N-Benzyl-9-isopropyl-9H-purin-6-amine)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 12.9926 (5) |
| b (Å) | 21.1673 (7) |
| c (Å) | 11.2622 (6) |
| **β (°) ** | 114.274 (5) |
| **Volume (ų) ** | 2823.5 (2) |
| Z | 8 |
This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net
Surface-Enhanced Spectroscopic Methods for Trace Analysis
Surface-enhanced spectroscopic techniques, particularly Surface-Enhanced Raman Spectroscopy (SERS), are powerful tools for the trace analysis of molecules. researchgate.net SERS can achieve detection limits down to the single-molecule level by amplifying the Raman signal of analytes adsorbed onto plasmonic nanostructures, typically made of gold or silver. researchgate.netresearchgate.net
While SERS studies specifically targeting 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- are not prominent in the literature, extensive research on its parent compound, adenine, provides a strong foundation for understanding its potential SERS behavior. nih.govresearchgate.net The SERS spectrum of adenine is well-characterized and dominated by a strong signal from the symmetric ring breathing mode at approximately 730-735 cm⁻¹. researchgate.netnih.gov Other significant bands correspond to various ring deformation and stretching vibrations. nih.gov
The analysis of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- via SERS would be expected to show:
Characteristic Adenine Core Vibrations: The strong purine ring breathing mode would likely still be a dominant feature, though its exact position might shift due to the electronic effects of the silyl (B83357) groups.
New Vibrational Modes: The presence of two trimethylsilyl groups would introduce new bands corresponding to Si-C and Si-N stretching and bending vibrations.
Orientation Effects: The bulky trimethylsilyl groups would influence the molecule's adsorption geometry on the SERS substrate. This altered orientation, compared to adenine, would lead to changes in the relative intensities of different Raman peaks, providing clues about how the molecule interacts with the surface. nih.gov
SERS is particularly valuable for trace analysis in complex biological matrices, where its high sensitivity and molecular specificity allow for the detection of target molecules without extensive sample purification. southwales.ac.uk
Table 2: Prominent SERS Bands of Adenine on Silver Nanoparticles
| Raman Shift (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~734 | Symmetric ring breathing mode |
| ~1351 | In-plane NH bending mode |
| ~1570 | NH₂ scissoring mode |
This data is for the parent compound, adenine, and serves as a reference for the expected core vibrations in its silylated derivative. nih.gov
Emerging Research Directions and Future Challenges
Innovations in Green Silylation Chemistry
The traditional synthesis of silylated purines often relies on methods that are effective but may involve hazardous solvents and generate significant waste. The principles of green chemistry are driving innovation toward more sustainable and environmentally benign synthetic strategies. huarenscience.com Key areas of development include the use of safer, bio-derived solvents and the implementation of atom-efficient reaction pathways that minimize byproducts. huarenscience.com
Table 1: Principles of Green Chemistry in Silylation
| Principle | Application in Silylation of Purines |
|---|---|
| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product, reducing waste. |
| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or bio-based solvents. huarenscience.com |
| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to minimize waste and enable reactions under milder conditions. huarenscience.com |
| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the purine (B94841) core, reducing reliance on petrochemical sources. huarenscience.com |
Chemoenzymatic and Biocatalytic Approaches to Silylated Purines
The integration of biological catalysts (enzymes) into chemical synthesis offers a powerful strategy for producing complex molecules with high selectivity and efficiency. rsc.orgresearchgate.net Chemoenzymatic and biocatalytic approaches are emerging as a promising frontier for the synthesis of purine derivatives. researchgate.netkcl.ac.ukrsc.org Enzymes operate under mild conditions and can provide exceptional chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods alone. researchgate.netmdpi.com
In the context of silylated purines, a chemoenzymatic strategy might involve an enzymatic step to construct or modify the purine ring, followed by a chemical silylation step. For instance, enzymes like purine nucleoside phosphorylase (PNP) or deaminases could be employed to create the desired purine scaffold from simpler precursors. oup.comacs.orgwikipedia.org This biocatalytic step would then be followed by a targeted chemical silylation to yield 9H-Purin-6-amine, N,9-bis(trimethylsilyl)-.
The ultimate goal is the development of enzymes that can directly catalyze reactions on silylated substrates or even perform the silylation itself. While this remains a significant challenge, the potential benefits—including fewer reaction steps, reduced waste, and higher purity of products—are driving research in this area. rsc.orgresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. syrris.com Automated flow synthesis platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and efficiency. soci.orgnih.gov This technology is particularly well-suited for the multi-step synthesis of complex molecules like nucleoside analogues, where silylated intermediates play a crucial role. wikipedia.orgmdpi.com
Integrating the synthesis of 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- into an automated flow system could enable on-demand production, minimizing the need for storage of this moisture-sensitive reagent. syrris.com A flow chemistry setup could telescope the silylation of adenine (B156593) and its subsequent reaction with a protected sugar into a single, continuous process. This not only streamlines the synthesis but also enhances safety by containing reactive intermediates within a closed system. syrris.comchemrxiv.org The ability to rapidly screen and optimize reaction conditions using automated systems further accelerates the development of more efficient synthetic protocols. soci.orgresearchgate.net
Advanced Computational Tools for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. acs.org Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, transition states, and the factors controlling selectivity. nih.gov In the synthesis of silylated purines, computational models can be used to predict the most likely sites of silylation on the purine ring and to understand the role of the catalyst and reaction conditions. escholarship.orgrsc.org
These predictive capabilities can significantly accelerate the development of new synthetic methods. For example, computational screening can identify promising new catalysts or silylating agents before they are synthesized and tested in the lab. acs.org Furthermore, by modeling the entire reaction pathway, researchers can gain insights into potential side reactions and devise strategies to minimize them. pku.edu.cn As computational methods become more powerful and accurate, they will play an increasingly important role in the rational design of efficient, selective, and sustainable syntheses for 9H-Purin-6-amine, N,9-bis(trimethylsilyl)- and other key intermediates in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing N,9-bis(trimethylsilyl)-9H-purin-6-amine?
The synthesis typically involves silylation of the parent purine scaffold. For example, trimethylsilyl groups can be introduced via reaction with trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine or triethylamine. Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid over-silylation or decomposition. NMR monitoring (e.g., H or C) is critical to confirm intermediate formation, as demonstrated in analogous purine silylation studies .
Q. How can the structure of this compound be confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Key features include:
- H NMR: Absence of NH protons (replaced by TMS groups) and characteristic trimethylsilyl (TMS) singlet at ~0 ppm.
- C NMR: Peaks for silylated carbons (C-N-TMS) near 10-20 ppm and purine ring carbons in the aromatic region (140-160 ppm) .
Mass spectrometry (MS) with ESI+ or MALDI-TOF can confirm molecular weight, with expected fragmentation patterns for TMS groups .
Q. What solvents are suitable for dissolving N,9-bis(trimethylsilyl)-9H-purin-6-amine?
Due to the hydrophobic TMS groups, the compound is likely sparingly soluble in water. Recommended solvents include:
Q. How should this compound be stored to ensure stability?
- Short-term : Store at 4°C in airtight, light-protected vials with desiccants.
- Long-term : Use -20°C or -80°C for lyophilized powder. Avoid freeze-thaw cycles for solutions, as TMS groups may hydrolyze under moisture exposure .
Advanced Research Questions
Q. How do the trimethylsilyl groups influence the compound’s reactivity in cross-coupling reactions?
The TMS groups act as protective moieties, shielding reactive sites (e.g., NH groups) and altering electronic properties. For example:
- Electron-withdrawing effects : May deactivate the purine ring toward electrophilic substitution.
- Steric hindrance : Limits access to the N9 position in nucleophilic reactions.
Comparative studies with non-silylated analogs (e.g., vidarabine derivatives) are essential to quantify these effects .
Q. What analytical challenges arise when quantifying this compound in biological matrices?
- Hydrolysis risk : TMS groups may degrade in aqueous or acidic conditions, requiring LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) for accuracy.
- Derivatization : Use of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) in GC-MS workflows can enhance volatility but may compete with existing TMS groups .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use software like AutoDock Vina to simulate binding to adenosine receptors or enzymes (e.g., kinases).
- MD simulations : Assess stability of TMS groups in hydrophobic binding pockets. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. Are there contradictions in reported bioactivity data for silylated purines?
Yes. For instance:
- Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility, leading to variable in vitro vs. in vivo efficacy.
- Conflicting SAR data : Some studies report TMS groups enhance antitumor activity, while others note reduced affinity due to steric effects. Rigorous meta-analyses of substituent effects (e.g., TMS vs. farnesyl) are needed .
Methodological Recommendations
- Synthetic Optimization : Use high-resolution NMR (≥600 MHz) to track silylation efficiency and purity .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone conditions .
- Biological Assays : Include desilylated analogs as controls to isolate the TMS group’s contribution to activity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
